molecular formula C9H9N3O B2538459 3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1078-59-7

3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2538459
CAS No.: 1078-59-7
M. Wt: 175.191
InChI Key: BWVIJZMNBPNLNG-UHFFFAOYSA-N
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Description

3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Derivatives of 5-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and found to possess significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel derivatives and screened them for their antimicrobial activities, finding some to have good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antioxidant Activity

Studies have also focused on the antioxidant properties of these compounds. Yüksek et al. (2015) synthesized new derivatives and analyzed them for their in vitro antioxidant activities. These activities were compared with standard antioxidants, showing that some compounds exhibit notable antioxidant properties (Yüksek et al., 2015).

Anticonvulsant Agents

Some derivatives of 5-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been evaluated for their anticonvulsant activity. Kane et al. (1990) found that a series of these compounds exhibited activity against various types of seizures in mice, indicating their potential as anticonvulsant agents (Kane et al., 1990).

Synthesis and Reactivity

The synthesis and reactivity of these compounds have been a significant area of study. Dovbnya et al. (2021) developed preparative methods for synthesizing new derivatives and studied their reactivity in alkylation reactions, contributing to the understanding of their chemical properties (Dovbnya et al., 2021).

Anticancer Activity

Research has also explored the anticancer potential of these compounds. A study by Kaczor et al. (2013) investigated a derivative characterized with anticancer activity, including molecular docking studies to understand its interaction with cancer-related biological targets (Kaczor et al., 2013).

Acetylcholinesterase Inhibition

Recent studies have explored the inhibitory effects of 1,2,4-triazole derivatives on acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. Medetalibeyoğlu et al. (2022) synthesized novel Schiff bases containing 1,2,4-triazole structure and evaluated their enzyme inhibitory properties, finding significant inhibition (Medetalibeyoğlu et al., 2022).

Nanoparticle Synthesis

The compound has been used in the synthesis of nanoparticles with potential applications in various fields. Padma et al. (2015) synthesized silver nanoparticles using 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating their antimicrobial activity (Padma et al., 2015).

Solvent Effects on Acidity Constants

Studies like those by Azimi et al. (2008) have focused on understanding the acidity constants of derivatives in different solvent mixtures, providing insights into their chemical behavior and interactions (Azimi et al., 2008).

Safety and Hazards

While specific safety and hazard information for 5-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not available in the retrieved papers, related compounds like NTO are considered low sensitive materials and are much less sensitive to impact and shock .

Future Directions

Future research could focus on further elucidating the properties of 5-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its potential applications. Given its relation to NTO, it could potentially be used in the development of new high energy density materials that offer superior safety without compromising performance .

Properties

IUPAC Name

3-benzyl-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVIJZMNBPNLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-59-7
Record name 3-benzyl-1H-1,2,4-triazol-5(4H)-one
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